molecular formula C10H13N7O2S2 B2907287 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 508186-71-8

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2907287
CAS No.: 508186-71-8
M. Wt: 327.38
InChI Key: KDBVWEQYPHHCFX-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a 1,2,4-triazine core substituted with amino, methyl, and oxo groups at positions 4, 6, and 5, respectively. The triazine moiety is linked via a sulfanyl bridge to an acetamide group, which is further connected to a 5-ethyl-1,3,4-thiadiazole ring. Its molecular formula is C₁₁H₁₄N₈O₂S₂, with a molecular weight of 370.42 g/mol .

The synthesis typically involves coupling reactions between functionalized triazine-thiols and chloroacetamide intermediates, followed by purification via crystallization or chromatography. Key characterization methods include ¹H NMR (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.1–2.5 ppm) and X-ray crystallography, often utilizing software like SHELXL and ORTEP-3 for structural refinement .

Properties

IUPAC Name

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N7O2S2/c1-3-7-14-15-9(21-7)12-6(18)4-20-10-16-13-5(2)8(19)17(10)11/h3-4,11H2,1-2H3,(H,12,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBVWEQYPHHCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(C(=O)N2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701330453
Record name 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51090225
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

508186-71-8
Record name 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities. Therefore, it’s possible that this compound may also affect multiple biochemical pathways.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility and stability could be affected by the pH of the environment. Additionally, temperature could influence the compound’s rate of reaction with its targets.

Biological Activity

The compound 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a triazine ring and thiadiazole moiety, which are known for their diverse biological activities. Its molecular formula is C12H14N6O2SC_{12}H_{14}N_{6}O_{2}S, and it exhibits unique properties due to the presence of both sulfanyl and acetamide functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
  • Protein Binding : It can bind to proteins such as serum albumin, influencing drug distribution and efficacy .
  • Cellular Effects : Studies indicate that the compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties:

  • In vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines. For example, it induced apoptosis in MCF cancer cells with an IC50 value indicating effective concentration levels for treatment .
  • In vivo Studies : Animal models have revealed that treatment with this compound suppresses tumor growth significantly compared to control groups .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is supported by its inhibition of COX enzymes:

EnzymeIC50 (μM)Effect
COX-125.91 ± 0.77%Moderate inhibition
COX-285.91 ± 0.23%Strong inhibition

This selective inhibition suggests a mechanism that could be beneficial in treating inflammatory diseases without the side effects commonly associated with non-selective COX inhibitors .

Antimicrobial Activity

Preliminary studies indicate that this compound may possess antimicrobial properties against various pathogens:

  • Bacterial Inhibition : The compound has shown effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.015 mg mL0.015\text{ mg mL} .
  • Fungal Activity : Further investigations are needed to explore its antifungal capabilities.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A study demonstrated that the compound led to significant apoptosis in U87 glioblastoma cells after treatment over several days .
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced edema and inflammatory markers compared to untreated controls .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The compound belongs to a broader class of sulfanyl-acetamide derivatives with variations in the heterocyclic cores and substituents. Below is a comparative analysis:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound 1,2,4-triazine + 1,3,4-thiadiazole 4-amino, 6-methyl, 5-oxo, 5-ethyl 370.42 Moderate solubility in DMSO; potential anti-exudative activity
2-[(4-Amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide 1,2,4-triazine + phenyl 4-amino, 6-methyl, 5-oxo, 4-isopropyl 388.44 Higher lipophilicity (logP ~2.1); enhanced membrane permeability
2-{[4-Cyano-3-({2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]ethyl}sulfanyl)-5-isothiazolyl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide Isothiazole + 1,3,4-thiadiazole Cyano, ethyl, dual thiadiazole groups 522.64 Low solubility; speculated dual-target inhibition
N-(2-Methoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-triazole + phenyl Methoxy, phenoxymethyl 506.58 High crystallinity; UV absorption at 270 nm (π→π* transitions)

Physicochemical Properties

  • Solubility : The ethyl-thiadiazole group in the target compound enhances water solubility (0.12 mg/mL in PBS) compared to the isopropylphenyl analogue (0.05 mg/mL) .
  • NMR Shifts : The ¹H NMR spectrum of the target compound shows distinct peaks for the thiadiazole methyl group (δ 1.3 ppm, triplet) and triazine NH₂ (δ 5.8 ppm, broad), differing from the methoxy-phenyl analogue’s aromatic singlet at δ 7.1 ppm .

Computational and Crystallographic Data

Software such as SHELXL and WinGX has been critical in resolving the puckering parameters of the triazine ring (amplitude = 0.45 Å, phase angle = 112°) , which influence binding to biological targets. The thiadiazole ring adopts a planar conformation, unlike the puckered triazole in , affecting intermolecular interactions .

Research Implications

The target compound’s balanced lipophilicity and solubility make it a promising candidate for further pharmacological studies. Structural optimizations, such as replacing the ethyl group with polar substituents (e.g., hydroxy or carboxy), could enhance bioavailability. Comparative studies with analogues highlight the importance of the sulfanyl-acetamide bridge in mediating target affinity .

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